N-(3-Bromophenyl)glycine methyl ester

Übersicht

Beschreibung

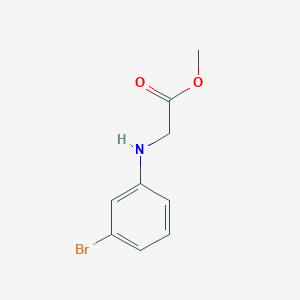

Methyl N-(3-bromophenyl)glycinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of glycine, where the amino group is substituted with a 3-bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)glycine methyl ester typically involves the reaction of 3-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromobenzylamine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(3-bromophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylglycinate.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Phenylglycinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of N-(3-Bromophenyl)glycine methyl ester is as an intermediate in the synthesis of various pharmaceuticals. The compound can participate in several chemical reactions, including:

- Cross-Coupling Reactions : The bromine atom in the compound allows for coupling reactions with various nucleophiles, facilitating the formation of complex molecular structures essential for drug development .

- Amide Bond Formation : The amino group can be utilized to form amide bonds, which are crucial in building peptide-like structures that have therapeutic potential .

- Nucleophilic Substitutions : Its structure allows for nucleophilic attacks, leading to the formation of diverse derivatives that can exhibit different biological activities .

Role as a Protecting Group

The methyl ester functionality serves as a protecting group during multi-step synthesis processes. This characteristic is particularly useful when selective deprotection is required to manipulate functional groups without affecting other reactive sites on the molecule. This feature enhances the compound's utility in synthesizing target molecules with specific stereochemical or regiochemical requirements .

Agrochemical Applications

This compound also finds applications in agrochemicals. Its derivatives can be used to develop herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest control and weed management. The ability to modify its structure allows for the design of compounds with tailored biological activity against specific pests or diseases .

Research and Development

In scientific research, this compound serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity profile makes it an ideal candidate for exploring new pathways in organic synthesis, including:

- Metal-Free Synthesis : Recent studies have highlighted its role in metal-free synthetic pathways, which are increasingly sought after due to environmental concerns associated with heavy metal catalysts .

- Synthesis of Glycine Betaine Derivatives : The compound has been explored for synthesizing glycine betaine derivatives, which possess interesting biological properties and potential applications in various fields including medicine and agriculture .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Glycine Betaine Derivatives : A study demonstrated the efficient conversion of cyclic amines with aryl diazoacetates to produce glycine betaine derivatives using this compound as a key intermediate, achieving high yields without extensive purification steps .

- Pharmaceutical Intermediates : Research has shown that this compound can be used to synthesize intermediates for drugs targeting cardiovascular diseases, showcasing its relevance in medicinal chemistry .

- Agrochemical Development : Investigations into its derivatives have led to the discovery of new agrochemicals that effectively manage pest populations while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of N-(3-Bromophenyl)glycine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the glycine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl N-(4-bromophenyl)glycinate

- Methyl N-(2-bromophenyl)glycinate

- Methyl N-(3-chlorophenyl)glycinate

Uniqueness

Methyl N-(3-bromophenyl)glycinate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Biologische Aktivität

N-(3-Bromophenyl)glycine methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound has the molecular formula . Its structure features a brominated phenyl group attached to a glycine moiety, with a methyl ester functional group. The synthesis typically involves the bromination of an appropriate phenylglycine precursor followed by esterification.

1. NMDA Receptor Modulation

Research has shown that derivatives of glycine, including this compound, can act as modulators of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function. Studies indicate that compounds with structural similarities to glycine can function as agonists at the glycine binding site of NMDA receptors, which are implicated in various neurological disorders.

- Agonist Potency : Compounds similar to this compound have demonstrated varying agonist potencies across different NMDA receptor subtypes (GluN1/2A-D). For instance, certain derivatives have shown a preference for GluN1/2C and GluN1/2D subtypes, suggesting potential therapeutic applications in conditions like schizophrenia and neurodegenerative diseases where NMDA receptor function is disrupted .

2. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of glycine derivatives. For example, some compounds have been shown to inhibit the activity of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer therapy. By modulating P-gp activity, these compounds could enhance the efficacy of chemotherapeutic agents .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit ATPase activity associated with P-gp, indicating their potential as adjuvants in cancer treatment . This is crucial for overcoming drug resistance in tumors.

Case Studies

- NMDA Receptor Agonism : A study evaluated various glycine analogues, including those based on this compound. Results indicated that specific modifications could enhance selectivity and potency at NMDA receptor subtypes (Table 1 summarizes key findings).

| Compound | Receptor Subtype | Agonist Potency | Efficacy (%) |

|---|---|---|---|

| 13g | GluN1/2C | High | 94 |

| 13i | GluN1/2D | Higher | 96 |

Eigenschaften

IUPAC Name |

methyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPNFJZQXITID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.